4-Cyanostilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUHPLQCUQJSQW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-79-7 | |
| Record name | 4-Cyanostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Derivatization Strategies for 4 Cyanostilbene Systems
Established Synthetic Routes to 4-Cyanostilbene and its Analogs
The synthesis of the this compound core can be achieved through several reliable chemical reactions. The choice of method often depends on the desired scale, purity, and the specific substitution patterns of the target molecule.
The Knoevenagel condensation is a widely employed method for synthesizing cyanostilbene derivatives. acs.orgrsc.org This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a substituted phenylacetonitrile (B145931), with an aromatic aldehyde. acs.orgresearchgate.netacs.org For instance, reacting phenylacetonitrile with various aryl aldehydes in the presence of a catalytic amount of a base can produce α-cyanostilbenes as solid products in high yields. acs.orgresearchgate.net The reaction can be performed under mild, neat (solvent-free) conditions at room temperature, with short reaction times ranging from 2 to 20 minutes, making it an attractive and efficient method. acs.orgacs.org A patented method describes the synthesis of a specific cyanostilbene derivative by reacting a triphenylamine (B166846) intermediate with 4-methoxybenzonitrile (B7767037) in a Knoevenagel condensation reaction. patsnap.com This approach is valued for its simplicity, high yields, and the ease of obtaining the final product. researchgate.netpatsnap.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |
| Phenylacetonitrile | Aryl Aldehydes | Catalytic Base / Room Temp | α-Cyanostilbenes | acs.org, researchgate.net, acs.org |
| Triphenylamine Intermediate | 4-Methoxybenzonitrile | Knoevenagel Conditions | Cyanostilbene Derivative | patsnap.com |
| 4-bromobenzaldehyde | 4-(diphenylamino)phenylboronic acid | Suzuki Coupling followed by Knoevenagel Condensation | Triphenylamine-functionalized cyanostilbene | patsnap.com |
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the carbon-carbon double bond central to the stilbene (B7821643) structure. sigmaaldrich.com Methods such as the Suzuki and Heck coupling reactions are prominent in the synthesis of stilbenes and their derivatives. researchgate.net A novel series of conjugated copolymers containing cyanostilbene units were synthesized in good yields using a palladium-catalyzed Suzuki coupling reaction, presented as a new approach differing from the traditional Knoevenagel condensation. acs.org This highlights the adaptability of cross-coupling for creating complex polymeric materials based on the this compound scaffold. acs.org The Suzuki-Miyaura cross-coupling, for example, can be performed using an adapted domestic microwave oven for heating, with Pd/C as the catalyst, to couple aryl halides and boronic acids. scielo.org.mx This method has been successfully applied to synthesize various cyclopropylthiophene derivatives, demonstrating its utility for creating functionalized building blocks. mdpi.com
Photochemical reactions offer unique pathways for synthesizing specific isomers or complex architectures from cyanostilbene precursors. rsc.org While often associated with the modification of existing cyanostilbenes (e.g., Z/E isomerization), photochemical cycloadditions can be harnessed for synthesis. rsc.orgresearcher.life For example, the [2+2] photo-cycloaddition of cyanostilbene units at the ends of a telechelic macromonomer can lead to the formation of cyclic polymers. researcher.life This process is highly selective, favoring cycloaddition over the more common Z-E isomerization when the molecules are pre-organized in a self-assembled state. researcher.life Such supramolecular confinement provides a promising strategy for the efficient synthesis of cyclic topological polymers. researcher.life Another photochemical reaction, the [4+2] cycloaddition, has been utilized to construct novel spiropyran heterocycles from chalcones, which can be obtained via Knoevenagel condensation. researcher.life These light-induced reactions provide access to molecular structures that can be difficult to obtain through conventional thermal methods. rsc.org
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Approaches)
Strategic Derivatization for Tailored Photophysical and Electronic Properties
The foundational this compound structure is a versatile scaffold that can be strategically modified to fine-tune its electronic and photophysical properties. rhhz.netunizar.es These modifications are crucial for developing materials with specific functions, such as aggregation-induced emission (AIE), liquid crystallinity, and stimuli-responsive behavior. mdpi.comresearchgate.net
A primary strategy for tuning the properties of this compound is the creation of donor-π-acceptor (D-π-A) systems. acs.org In this design, the inherent electron-accepting nature of the cyano group is complemented by the addition of an electron-donating group at the opposite end of the π-conjugated system. rhhz.netnih.gov
Common electron-donating groups include dimethylamino, methoxy (B1213986), triphenylamine, and carbazole (B46965) moieties. rhhz.netnih.govacs.orgrsc.org The introduction of these donors leads to significant changes in the molecule's photophysical behavior, often resulting in intramolecular charge transfer (ICT) upon photoexcitation. rhhz.netrsc.org For example, 4-dimethylamino-4'-cyanostilbene (DCS) is a well-studied D-π-A molecule that exhibits strong solvatochromism, where its emission color changes depending on the polarity of the solvent. nih.govresearchgate.net This effect is attributed to a highly polar excited state. nih.govacs.org Similarly, attaching a triphenylamine donor to a cyanostilbene core results in compounds with notable absorption and emission characteristics. acs.org The emission color of carbazole-cyanostilbene conjugates can be tuned from blue to orange simply by altering the electron donor or acceptor groups. rsc.org
| Donor Group | Acceptor Group | Core Structure | Key Property | Reference(s) |
| Dimethylamino | Cyano | Stilbene | Solvatochromism, ICT | nih.gov, researchgate.net, nih.gov |
| Triphenylamine | Cyano | Stilbene | Tunable Emission | acs.org |
| Carbazole | Cyano | Stilbene | Tunable Emission (Blue to Orange) | rsc.org |
| Methoxy | Boronic Acid | Stilbene | Excited Charge Transfer | nih.gov |
| Indolo[3,2-b]carbazole | α-Cyanostilbene | D-π-A-π-D | ICT, Solvatochromism | rsc.org |
The electronic character of these substituents directly modulates properties like absorption and emission spectra, optical bandgaps, and quantum yields. unizar.es This "push-pull" architecture is fundamental to designing molecules for applications in optoelectronics and as fluorescent probes. acs.orgmetu.edu.tr
One approach involves creating bent-shaped or "bent-core" molecules, which can lead to the formation of liquid crystalline phases. mdpi.com By synthesizing bent-shaped ester- and amide-type cyanostilbene derivatives, researchers have developed fluorescent liquid crystalline materials with multi-responsive (thermochromic and photochromic) properties. mdpi.com Another strategy is the introduction of bulky or specific interacting groups, such as trifluoromethyl (CF3) moieties. The CF3 group promotes tightly packed structures through intermolecular interactions like C–F…H and C–F…π, which can influence solid-state emission and lead to mechanochromic fluorescence (MCF), where the emission color changes in response to mechanical force. unizar.es
Furthermore, functionalizing cyanostilbene with larger conjugated systems, like indolo[3,2-b]carbazole, has been explored to study the relationship between molecular packing and fluorescence. rsc.org Such modifications can enhance aggregation-induced emission (AIE) characteristics and introduce reversible mechanofluorochromic properties, where the change in fluorescence upon grinding is reversible. rsc.orgsioc-journal.cn These advanced derivatization strategies demonstrate that the this compound platform is highly adaptable, allowing for the rational design of intelligent materials with precisely controlled functions. researchgate.netrsc.org
Synthesis of Polymeric, Oligomeric, and Supramolecular Cyanostilbene Architectures
The integration of this compound into larger molecular assemblies has led to the development of advanced materials with unique photophysical and structural properties. The methodologies for constructing these complex architectures range from classical polymerization techniques to sophisticated self-assembly strategies, enabling the creation of polymers, oligomers, and supramolecular structures with tailored functionalities.
Polymeric Architectures
The incorporation of the this compound moiety into polymer chains has been a significant area of research, primarily driven by the potential applications of these materials in optoelectronics and as liquid crystals. kpi.uarsc.org Both main-chain and side-chain liquid crystalline polymers featuring cyanostilbene units have been synthesized. kpi.uadtic.mil
One approach involves the direct condensation polymerization of monomers containing the cyanostilbene core. For instance, main-chain liquid crystalline polyesters have been prepared by polymerizing an unsymmetrically disubstituted cyanostilbene monomer containing both hydroxyl and carboxylic acid groups. kpi.ua The polymerization is typically carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-pyrrolidinopyridine. kpi.ua The resulting polymers exhibit thermotropic liquid crystalline behavior, with the cyanostilbene unit acting as a rigid mesogen. kpi.ua
Side-chain liquid crystalline polymers have also been synthesized, for example, by the direct condensation of a dichlorosilane (B8785471) monomer bearing a this compound mesogen. dtic.mil This method has been used to create polysiloxanes with cyanostilbene side chains, which are of interest due to their low glass transition temperatures and flexibility. dtic.mil
Ring-opening polymerization (ROP) offers another versatile route to cyanostilbene-containing polymers. A novel cyanostilbene derivative has been used as an initiator for the ROP of cyclic esters like ε-caprolactone and D,L-lactide, yielding biodegradable polyesters with a terminal cyanostilbene group. rsc.org These polymers notably retain the aggregation-induced enhanced emission (AIEE) characteristics of the initiator. rsc.org
Furthermore, ring-opening metathesis polymerization (ROMP) has been employed to construct photoresponsive fluorescent liquid crystal polymers. researchgate.net This involves the copolymerization of a liquid crystalline monomer with a fluorescent monomer containing an α-cyanostilbene unit. researchgate.net The resulting polymers exhibit not only liquid crystalline properties but also photo-tunable luminescence due to the Z/E isomerization of the cyanostilbene moiety. researchgate.net
Table 1: Examples of this compound Containing Polymers
| Polymer Type | Monomer(s) | Polymerization Method | Key Findings |
|---|---|---|---|
| Main-Chain Liquid Crystalline Polyester | Unsymmetrically disubstituted cyanostilbene with hydroxy and carboxylic acid groups | Condensation Polymerization | Resulting polymers are thermotropic liquid crystals. kpi.ua |
| Side-Chain Liquid Crystalline Polysiloxane | 4'-cyano-4-(5-dichloromethylsilyl)pentyloxystilbene | Condensation Polymerization | Polymer exhibits mesogenic properties. dtic.mil |
| Poly(ε-caprolactone) with terminal cyanostilbene | Cyanostilbene derivative (initiator), ε-caprolactone | Ring-Opening Polymerization | Polymer displays AIEE behavior and good thermostability. rsc.org |
| Photoresponsive Liquid Crystal Polymer | LC monomer and a fluorescent monomer with α-cyanostilbene | Ring-Opening Metathesis Polymerization | Polymer shows highly polarized emission and tunable luminescence. researchgate.net |
Oligomeric Architectures
While the synthesis of high molecular weight polymers with cyanostilbene units is well-documented, the preparation of well-defined oligomers has also been explored. Oligomers offer a bridge between small molecules and polymers, allowing for a systematic study of how properties evolve with chain length. The synthetic strategies for oligomers often parallel those for polymers, with careful control over stoichiometry and reaction conditions to limit the degree of polymerization. For instance, step-growth condensation reactions, similar to those used for polyesters, can be adapted to produce oligomers by using an excess of one monomer or by controlled addition of a chain-terminating agent.
Supramolecular Architectures
The ability of this compound derivatives to self-assemble into ordered, non-covalently bonded structures is a cornerstone of their use in supramolecular chemistry. acs.orgacs.org These architectures are formed through specific intermolecular interactions such as hydrogen bonding, host-guest interactions, and π-π stacking. nih.govrsc.orgfrontiersin.org
A key feature of many cyanostilbene derivatives is their "elastic twist," which allows for significant conformational changes in response to intermolecular forces, facilitating the formation of well-ordered nanostructures with enhanced photoluminescence and charge transport properties. acs.orgacs.org This property is closely linked to the phenomenon of aggregation-induced enhanced emission (AIEE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. acs.orgacs.orgnih.gov This effect is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways. rsc.org
Hydrogen bonding is a powerful tool for constructing cyanostilbene-based supramolecular polymers. For example, side-chain liquid crystalline polymers have been synthesized by exploiting the hydrogen bonding between poly(4-vinylpyridine) and cyanostilbene derivatives. nih.gov The stoichiometry of the components can be varied to tune the resulting supramolecular structure from a lamellar to a hexagonal columnar arrangement. nih.gov
Host-guest chemistry provides another elegant route to supramolecular assemblies. Cyanostilbene units can be incorporated into macrocyclic hosts or as guest molecules. For instance, a ditopic benzo-21-crown-7 (B12120596) host containing a cyanostilbene bridge has been synthesized. frontiersin.orgfrontiersin.org This host molecule can form a supramolecular polymer with a ditopic dialkylammonium salt guest through host-guest complexation, and the resulting polymer exhibits the AIE properties of the cyanostilbene unit. frontiersin.orgfrontiersin.org
The self-assembly can also be directed by other non-covalent forces. For example, cholesteryl-cyanostilbene conjugates have been shown to co-assemble with 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) through halogen bonding, leading to the formation of hierarchical supercoiled helical structures. nih.gov Light has also been used as an external stimulus to control the self-assembly and disassembly of chiral, amphiphilic cyanostilbene derivatives in aqueous media, leading to reversible changes in the material's chirality. exlibrisgroup.com
Table 2: Supramolecular Architectures based on this compound Derivatives
| Assembly Driving Force | System Components | Resulting Architecture | Key Properties |
|---|---|---|---|
| Hydrogen Bonding | Poly(4-vinylpyridine) and a cyanostilbene derivative | Side-chain liquid crystalline polymer | Tunable structure (lamellar to columnar), photothermal effect. nih.gov |
| Host-Guest Interaction | Ditopic benzo-21-crown-7 with cyanostilbene bridge (host) and a ditopic dialkylammonium salt (guest) | Supramolecular Polymer | Aggregation-induced emission. frontiersin.orgfrontiersin.org |
| Halogen Bonding | Cholesteryl cyanostilbene conjugate and 1,3,5-trifluoro-2,4,6-triiodobenzene | Supercoiled helical nanotubes | Chirality inversion, chiroptical activity. nih.gov |
| Light-Driven Self-Assembly | Chiral, amphiphilic cyanostilbene derivative | Spherical and irregular nanoparticles | Reversible photoswitching of chirality. exlibrisgroup.com |
Photophysical Phenomena in 4 Cyanostilbene and Its Derivatives
Luminescence and Emission Characteristics of 4-Cyanostilbene Systems
Fluorescence and Light Emission Properties in Solution and Condensed Phases
This compound and its derivatives are a significant class of organic luminophores known for their tunable emission properties, which are highly sensitive to their environment. In dilute solutions, many cyanostilbene derivatives exhibit weak fluorescence. researchgate.netjcsp.org.pk For instance, (E)-4-cyano-4'-pentamethyldisilanylstilbene displays structured fluorescence at 382 nm in nonpolar pentane, which shifts to longer wavelengths (423 nm) in the more polar dichloromethane, indicating a change in the nature of the excited state. marquette.edu The fluorescence quantum yields of derivatives like trans-4-(dimethylamino)-4'-cyanostilbene (DCS) are observed to decrease as the solvent polarity decreases. researchgate.net This solvatochromic behavior, where the emission wavelength is dependent on the solvent polarity, is a hallmark of molecules with a significant change in dipole moment upon photoexcitation. acs.org
In the condensed phase, such as in solid films or aggregates, the emission characteristics of cyanostilbene derivatives can be dramatically different. researchgate.net While some molecules suffer from aggregation-caused quenching (ACQ), where fluorescence is weakened at high concentrations, many cyanostilbene derivatives exhibit the opposite effect. jcsp.org.pkresearchgate.net This phenomenon, known as aggregation-induced emission or aggregation-induced emission enhancement, leads to strong luminescence in the solid state. researchgate.netjcsp.org.pkresearchgate.net The emission color in the solid state can be tuned from blue to red by modifying the molecular structure and controlling the intermolecular packing. nih.gov For example, α-cyanostilbene derivatives can exhibit blue, green, and yellow emissions in their solid form. jcsp.org.pk
The fluorescence properties of these compounds are also influenced by their isomeric form (E/Z). The E/Z isomerization process can compete with fluorescence, limiting its efficiency. However, introducing strong donor-acceptor groups can stabilize the E/Z configuration in the excited state, suppressing isomerization and enhancing luminescence, particularly in polar solvents and solid films. pku.edu.cn
Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) Mechanisms
Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) are photophysical phenomena where non-luminescent or weakly emissive molecules in solution become highly fluorescent upon aggregation. researchgate.netnih.gov This behavior is characteristic of many cyanostilbene derivatives and is the basis for their application in various optoelectronic and biological fields. researchgate.netresearchgate.net The core principle of AIE/AIEE is the restriction of non-radiative decay pathways in the aggregated state, which allows for radiative decay (fluorescence) to become the dominant process. rsc.org
For example, cyanostilbene derivatives that are virtually non-fluorescent in dilute solutions can show strong fluorescence in the solid state. jcsp.org.pk This is often observed in solvent mixtures, such as THF/water, where the addition of a poor solvent (water) induces molecular aggregation and a subsequent dramatic increase in fluorescence intensity. mdpi.comdntb.gov.ua This enhancement is often accompanied by a red-shift in the emission wavelength, which can be attributed to the formation of J-type aggregates and increased intramolecular planarity. mdpi.com The AIE/AIEE properties are not universal to all cyanostilbene derivatives and are highly dependent on their molecular structure, including the position of the cyano group and the nature of substituent groups. researchgate.netrsc.org
Mechanistic Insights into AIE Enhancement (e.g., Restricted Intramolecular Motion)
The most widely accepted mechanism for AIE and AIEE is the Restriction of Intramolecular Motion (RIM) . researchgate.netnih.gov In dilute solutions, molecules like cyanostilbene can undergo various intramolecular motions, such as rotations and vibrations, which act as non-radiative decay channels for the excited state energy. researchgate.netnih.gov These motions can lead to the formation of conical intersections where the excited state (S1) and ground state (S0) are degenerate, facilitating rapid, non-radiative decay. nih.gov
Upon aggregation, these intramolecular motions are physically constrained. researchgate.netnih.gov The restriction of these non-radiative pathways, including intramolecular rotation (RIR) and intramolecular vibration (RIV), effectively blocks the channels for energy dissipation, thus promoting the radiative decay pathway and leading to enhanced fluorescence. researchgate.netnih.gov The twisted conformation of many AIE-active molecules in the solid state helps to prevent close π-π stacking, which would otherwise lead to fluorescence quenching. unizar.es The presence of bulky substituents can further aid in restricting molecular flexibility and promoting AIE behavior. rsc.org
Influence of Self-Assembly and Molecular Packing on AIE
The self-assembly and molecular packing of cyanostilbene derivatives play a crucial role in their AIE characteristics. The way molecules arrange themselves in aggregates directly influences the extent to which intramolecular motions are restricted and, consequently, the intensity of the resulting emission. dntb.gov.uaacs.org The formation of well-defined nanostructures, such as nanowires, nanospheres, and microcrystals, through self-assembly can lead to highly emissive materials. acs.orgresearchgate.net
The packing mode in the solid state can be controlled by tuning the molecular structure, for example, by varying the length of alkoxy chains or introducing different functional groups. dntb.gov.uaresearchgate.net This, in turn, allows for the modulation of the emission color and quantum yield. nih.govresearchgate.net For instance, in some cyanostilbene-based liquid crystals, the formation of J-type aggregates during self-assembly leads to a red-shift in the emission wavelength. mdpi.com The presence of intermolecular interactions, such as hydrogen bonding, can further influence the packing and lead to more significant red-shifts in the solid-state emission compared to the solution phase. mdpi.com The ability to control self-assembly provides a powerful tool for designing advanced functional materials with tailored photophysical properties. dntb.gov.uarsc.org
Solid-State Emission Studies and Solid-State Luminescence (SLE)
Many cyanostilbene derivatives are known for their strong solid-state luminescence (SLE), making them important materials for applications in optoelectronics. researchgate.netnih.gov Unlike in solution, where they may be weakly emissive, these compounds can exhibit high fluorescence quantum yields in the solid state. researchgate.netresearchgate.net This is a direct consequence of the AIE and AIEE phenomena, where the rigid environment of the solid state restricts non-radiative decay pathways. researchgate.netmdpi.com
The emission color and intensity in the solid state are highly dependent on the molecular packing and intermolecular interactions. nih.gov By strategically modifying the molecular structure, for example, by adding electron-donating or withdrawing groups or extending the π-conjugation, the solid-state emission can be tuned across the visible spectrum. nih.gov For instance, for some benzofuran-cyanostilbene derivatives, the variation in emission color from blue-green to red is primarily due to the different stacking arrangements of the molecules in the solid. nih.gov The ability to achieve bright and tunable solid-state emission makes cyanostilbene derivatives promising candidates for use in organic light-emitting diodes (OLEDs) and other solid-state lighting applications. researchgate.netrsc.org
Excited State Dynamics and Intramolecular Charge Transfer Processes
The photophysical behavior of this compound and its derivatives is governed by complex excited-state dynamics, often involving intramolecular charge transfer (ICT). capes.gov.brcore.ac.uk Upon photoexcitation, these molecules, particularly those with electron-donating and electron-withdrawing groups (a "push-pull" structure), can transition to an excited state with a significant degree of charge separation. pku.edu.cncapes.gov.br
For example, in 4-(N,N-dimethylamino)-4'-cyanostilbene (DCS), a well-studied derivative, femtosecond spectroscopy has revealed a fast ICT process that dominates the dynamics in the initial picoseconds after excitation. capes.gov.brcore.ac.uk The initially excited state already possesses considerable charge transfer character, which is further enhanced as the molecule and surrounding solvent molecules relax. capes.gov.brcore.ac.uk This ICT process is often associated with a large Stokes shift, especially in polar solvents. core.ac.uk
In some cases, the ICT state can evolve into a "twisted intramolecular charge transfer" (TICT) state, where a portion of the molecule twists, leading to even greater charge separation. researchgate.net The formation of a TICT state has been proposed for derivatives like trans-3-(N,N-dimethylamino)-4'-cyanostilbene, involving the twisting of a C-C bond. researchgate.net The dynamics of these processes, including the rates of charge transfer and subsequent relaxation pathways like fluorescence and isomerization, are highly sensitive to the molecular structure and the solvent environment. mpg.decapes.gov.br Understanding these excited-state dynamics is crucial for the rational design of cyanostilbene-based materials with specific photophysical properties. pku.edu.cn
Twisted Intramolecular Charge Transfer (TICT) States and Dynamics
The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a critical factor in understanding the fluorescence properties of push-pull organic dyes. researchgate.net This process involves an electron transfer that occurs upon photoexcitation in molecules typically composed of a donor and an acceptor moiety linked by a single bond. researchgate.netrsc.orgrsc.org Following an intramolecular twist, the TICT state can return to the ground state through either red-shifted emission or non-radiative relaxation. researchgate.netrsc.orgrsc.org The characteristics of this emission are highly dependent on the environment, making TICT-based fluorophores excellent candidates for sensors of solvents, viscosity, and chemical species. researchgate.netrsc.orgrsc.org
For a TICT state to form, several conditions must be met. The donor and acceptor groups need to have sufficient polarity to enable efficient charge separation. nih.gov Additionally, a polar environment is necessary to stabilize the resulting polar state, which is why TICT emission is typically observed in polar solvents. nih.gov The twisting motion leads to a decoupling of the π-systems of the donor and acceptor units. nih.gov
In the context of this compound derivatives, the behavior of trans-4-(dimethylamino)-4'-cyanostilbene (DCS) has been a subject of extensive investigation. Picosecond time-resolved spectroscopy of DCS in polar solvents reveals the presence of two time-resolved emission bands, suggesting a precursor-successor relationship between the two emitting species. capes.gov.br This observation has been interpreted as potential evidence for the formation of a TICT excited state. capes.gov.br However, other studies have presented conflicting evidence. While semiempirical calculations suggest that an anilino TICT state could be the emissive state for DCS in polar solvents, the observation of large and solvent-independent transition moments contradicts the involvement of such a state, which would be expected to have a very small transition moment. researchgate.netacs.orgnih.gov
The positional isomer, trans-3-(N,N-dimethylamino)-4'-cyanostilbene (mDCS), exhibits different behavior from its para-isomer, DCS. researchgate.net In acetonitrile (B52724), mDCS is reported to form a TICT state by twisting a C-C bond, unlike many other aminostilbenes that twist around a C-N bond. researchgate.net This highlights the significant influence of substituent position on the formation of TICT states.
The dynamics of TICT state formation can be incredibly fast. For instance, in cyanoacrylic dyes, the rate of TICT formation has been measured to be in the range of (160–650 fs)⁻¹. nih.gov
It's important to note that not all cyanostilbene derivatives that exhibit dual fluorescence do so via a TICT mechanism. For some systems, the dual fluorescence is attributed to the equilibration between a relaxed perpendicular conformer and a coplanar conformer, leading to emission from both a locally excited (LE) state and the TICT state. rsc.org
Intramolecular Charge Transfer (ICT) Characteristics and Pathways
Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor substituted molecules like this compound and its derivatives, where photoexcitation leads to a significant redistribution of electron density from the electron-donating group to the electron-accepting group. researchgate.netrsc.org This change in electronic distribution results in a substantial increase in the dipole moment of the molecule in the excited state compared to the ground state. researchgate.net The excited state is often referred to as a D-π-A system, signifying the donor, π-bridge, and acceptor components. researchgate.net
The S1 state of trans-4-(dimethylamino)-4'-cyanostilbene (DCS) in the Franck-Condon region is characterized as an ICT state, where there is a partial transfer of an electron from the 4-dimethylanilino group to the 4-cyanostyryl group. researchgate.net This charge transfer is a key determinant of the photophysical properties of these molecules.
Several factors influence the ICT process:
Substituent Effects: The nature and position of electron-donating and electron-withdrawing groups significantly impact the extent of ICT. For instance, a series of cyanostilbene derivatives with a triphenylamine (B166846) donor and varying electron-acceptor groups (phenyl, pyridyl, and nitro) demonstrated that the strength of the acceptor group modulates the charge transfer. acs.org Similarly, carbazole-cyanostilbene derivatives with different terminal substitutions can have their emission tuned from blue to orange by simply changing the electron acceptor or donor. rsc.org
Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the highly polar ICT state. researchgate.netrsc.org In polar solvents, the excited state is more stabilized than the ground state, leading to a lowering of the energy difference between them. researchgate.netrsc.org This stabilization is a primary reason for the observed solvatochromism in these compounds.
Molecular Geometry: The spatial arrangement of the molecule can affect ICT. For example, in some carbazole-based cyanostilbenes, a deformed spatial structure of the cyanostilbene group can prevent intermolecular π-π stacking in the aggregated state, which in turn influences the ICT pathway. rsc.org
The ICT process is often the initial step in a series of de-excitation events. Following ICT, the molecule can relax through various pathways, including fluorescence, non-radiative decay, or photoisomerization. researchgate.net In some cases, the ICT state can evolve into a Twisted Intramolecular Charge Transfer (TICT) state, although this is not always the case for all cyanostilbene derivatives. researchgate.net
Studies on anthracene-incorporated cyanostilbene systems have shown strong emission in solution attributed to ICT. rsc.org Theoretical calculations, such as DFT, have been employed to understand the ICT pathways in various cyanostilbene derivatives, including those with indolocarbazole and cruciform structures, confirming the charge transfer from the donor to the acceptor moieties. rsc.org
Excited State Proton Transfer (ESIPT) Phenomena in Cyanostilbene Derivatives
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon has been observed in specifically designed α-cyanostilbene derivatives. These derivatives are engineered to contain both a proton-donating and a proton-accepting group in close proximity, enabling the proton transfer upon photoexcitation.
A notable example involves a π-conjugated α-cyanostilbene dimer that incorporates two ESIPT segments. x-mol.netresearchgate.net This molecule was synthesized through the Schiff's base condensation of benzil (B1666583) hydrazone and an aldehyde-functionalized α-cyanostilbene derivative. x-mol.netresearchgate.net The presence of the ESIPT segments allows the molecule to exhibit a large Stokes shift, with red fluorescence at approximately 300 nm in solution. x-mol.netresearchgate.net
The ESIPT process can be synergistically combined with other photophysical phenomena, such as Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT). nih.gov For instance, an α-cyanostilbene-based luminogen with a donor-π-acceptor (D-π-A) architecture was designed to undergo ESIPT. nih.gov This molecule displayed red-fluorescence emission at 627 nm in a THF/water mixture (f_w = 95%). nih.gov The combination of AIE, ESIPT, and ICT mechanisms contributes to its unique photophysical properties. nih.gov
Efforts have been made to produce ESIPT-capable α-cyanostilbene chromophores that can emit at longer wavelengths (> 600 nm) in the aggregated or solid state. researchgate.netresearchgate.net This is a significant area of research as many α-cyanostilbene derivatives typically emit at shorter wavelengths (400–550 nm). researchgate.netresearchgate.net By synthesizing ESIPT-capable luminogens, researchers aim to develop materials with long-wavelength emission. researchgate.netresearchgate.net
The ESIPT process can also be utilized for sensing applications. The binding sites within the ESIPT segments can interact with specific analytes. For example, the aforementioned α-cyanostilbene dimer showed high sensitivity and selectivity for the detection of Cu²⁺ ions in a THF/water mixture. x-mol.net The coordination of Cu²⁺ with the ESIPT segments leads to fluorescence quenching, allowing for quantitative detection. x-mol.net Similarly, a simple α-cyanostilbene-functionalized salicylaldehyde-based Schiff-base probe, exhibiting both AIE and ESIPT characteristics, was developed for the selective sensing of Co²⁺. bohrium.com
Non-Radiative Decay Channels and Quantum Yield Considerations
One of the primary non-radiative decay pathways for stilbene-like molecules is trans to cis photoisomerization. researchgate.net This process involves twisting around the central C=C double bond in the excited state and is often in competition with fluorescence. researchgate.net For trans-4-(dimethylamino)-4'-cyanostilbene (DCS), the high polarity of the trans-emitting state makes isomerization to the non-emissive cis state highly dependent on the solvent polarity. researchgate.net In isolated, jet-cooled DCS, an energy barrier for photoisomerization has been estimated to be around 750 ± 50 cm⁻¹. mpg.de
The fluorescence quantum yield of cyanostilbene derivatives can be significantly influenced by the solvent environment. For instance, the fluorescence efficiency of a particular push-pull stilbene (B7821643) derivative was found to decrease with decreasing solvent polarity, from 0.30 in DMF to 0.10 in toluene (B28343). researchgate.net This is attributed to the stabilization of the polar excited state in more polar solvents, which can suppress non-radiative decay pathways. In some carbazole-cyanostilbene derivatives, polar solvents stabilize the excited state and facilitate faster non-radiative relaxation, leading to a decrease in fluorescence lifetime from 4.63 ns in toluene to 0.83 ns in DMF for one such compound. rsc.org
Molecular structure and substituent positioning also play a critical role in determining the quantum yield. Theoretical calculations have suggested that for certain isomeric cyanostilbene derivatives, the energy barrier between the Franck-Condon structure and the minimum energy crossing point is lower for some isomers, leading to more easily activated non-radiative decay channels and consequently lower quantum yields. nih.gov For example, 3-amino substituted cyanostilbene isomers tend to have higher fluorescence quantum yields (0.5–0.7) compared to their 4-amino counterparts (0.1–0.3) due to reduced symmetry, which can lower the rates of non-radiative decay.
In the solid state, aggregation can either quench or enhance fluorescence. For many organic fluorophores, aggregation leads to quenching due to π-π stacking. rsc.org However, many cyanostilbene derivatives exhibit Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and enhances fluorescence. rsc.org This restriction of intramolecular motion is a key strategy for achieving high quantum yields in the solid state. For example, some anthracene-incorporated cyanostilbenes show high quantum yields in the solid state (up to 0.43) due to a twisted molecular geometry and J-aggregation that restricts non-radiative decay. rsc.org
In some cases, a second non-radiative decay channel, tentatively assigned to internal conversion, can become operative in polar solvents. researchgate.net
Stimuli-Responsive Photophysical Behavior
Solvatochromism refers to the change in the absorption or emission spectrum of a compound with a change in the polarity of the solvent. This compound and its derivatives, particularly those with a donor-acceptor (D-A) structure, often exhibit pronounced solvatochromism. researchgate.netacs.orgrsc.org This behavior arises from the significant difference in the dipole moment of the molecule between its ground and excited states. researchgate.net
Upon photoexcitation, these molecules undergo an intramolecular charge transfer (ICT), leading to a highly polar excited state. researchgate.netrsc.orgresearchgate.net Polar solvents interact more strongly with this polar excited state than with the less polar ground state, resulting in a stabilization of the excited state and a lowering of the energy gap between the ground and excited states. researchgate.net This stabilization typically leads to a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. acs.orgrsc.org
For example, trans-4-(dimethylamino)-4'-cyanostilbene (DCS) shows a systematic evolution of its absorption and steady-state emission spectra with solvent polarity, as would be expected for a single, highly polar excited state. researchgate.netacs.orgnih.gov Its emission spectra are highly sensitive to solvent polarity, and in viscous solvents, time-dependent spectral shifts can be observed as the solvent molecules reorient around the excited-state dipole. nih.gov
The extent of the solvatochromic shift can be quite significant. One cyanostilbene derivative showed a bathochromic shift of +95 nm in its emission, from 447 nm in nonpolar heptane (B126788) to 543 nm in polar acetonitrile. acs.org Another derivative exhibited a shift of +123 nm between the same solvents. acs.org Similarly, a carbazole-cyanostilbene derivative's emission maximum shifted from 425 nm in hexane (B92381) to 465 nm in acetonitrile. rsc.org
This strong dependence on solvent polarity makes these compounds useful as fluorescent probes for their local environment. For instance, a solvatochromic cyanostilbene derivative has been developed as a fluorescent sensor for detecting trace amounts of water in organic solvents like THF and dioxane. rsc.org The emission of DCS has been used to probe solvation dynamics in CO2-expanded liquids. nih.gov
The following table summarizes the solvatochromic emission shifts for selected cyanostilbene derivatives in different solvents:
| Compound | Solvent | Emission Max (nm) | Reference |
| Cyanostilbene 1 | Heptane | 447 | acs.org |
| Acetonitrile | 543 | acs.org | |
| Cyanostilbene 2 | Heptane | 465 | acs.org |
| Acetonitrile | 588 | acs.org | |
| 2-BTCZCS | Hexane | 425 | rsc.org |
| Acetonitrile | 465 | rsc.org | |
| 5-BTCZCS | Hexane | 430 | rsc.org |
| Acetonitrile | 488 | rsc.org |
It is worth noting that while the emission spectra show strong solvent dependence, the absorption spectra often exhibit only slight shifts with increasing solvent polarity. acs.orgrsc.org
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In the context of cyanostilbene derivatives, photochromism is often driven by photochemical reactions such as Z/E (cis/trans) isomerization, photocyclization, or photodimerization. rsc.orgrsc.org These light-induced transformations can lead to changes in the fluorescence properties of the material.
Z/E isomerization is a common photoresponsive behavior in stilbene-based molecules. For example, a V-shaped bis-cyanostilbene derivative that forms organogels can undergo a gel-to-sol transition upon exposure to UV light at 365 nm. irb.hr This is attributed to the cis-trans isomerization of the cyanostilbene moiety, which disrupts the self-assembled gel network. irb.hr
Photodimerization, specifically a [2+2] photocycloaddition reaction, is another light-induced response observed in cyanostilbene crystals. rsc.org When molecules are favorably aligned in the crystal lattice (topochemical alignment), UV irradiation can induce the formation of cyclobutane (B1203170) dimers. rsc.org This process can lead to a heterogeneous phase distribution within the crystal, manifesting as photomechanical bending. rsc.org
The photochromic behavior of cyanostilbene derivatives can be modulated by host-guest chemistry. rsc.orgrsc.org For instance, the photoreaction of a cyanostilbene derivative (1-Z) in aqueous solution can be controlled by cucurbit[n]uril (CB[n]) hosts. rsc.orgrsc.org
CB acs.org was found to favor the Z to E isomerization, leading to a decrease in the fluorescence of 1-Z as the non-fluorescent E-isomer is formed. rsc.org
CB nih.gov was observed to inhibit the photoreaction of 1-Z. rsc.org
CB rsc.org induced a change in the emission color by encapsulating the photodimer of 1-Z within its cavity during irradiation. rsc.org
These findings demonstrate that host-guest interactions can be a powerful tool to control the photoreaction pathways and, consequently, the photochromic properties of cyanostilbene derivatives. rsc.orgrsc.org
Some cyanostilbene-based liquid crystals also exhibit photochromic fluorescence responses. mdpi.com A blue fluorescence pattern can be written into a film of such a material using UV light through a mask, demonstrating its potential for applications in optical data storage or patterning. mdpi.com
Thermochromism and Temperature-Dependent Fluorescence
Thermochromism and temperature-dependent fluorescence are phenomena where the color and emission properties of a material change in response to temperature variations. In this compound derivatives, these changes are often linked to alterations in molecular aggregation, conformation, and intermolecular interactions within the solid state or in liquid crystalline phases. mdpi.combeilstein-journals.orgresearchgate.net
Several studies have documented the thermochromic fluorescence of cyanostilbene derivatives. For instance, certain amide-type cyanostilbene derivatives exhibit stronger red-shifted emissions in the solid state compared to in solution, a behavior attributed to hydrogen bonding and π-π interactions that are sensitive to temperature. mdpi.com A solution-casted film of the derivative 14-N-345 demonstrates a visible color change from yellowish-green at room temperature to green when heated above 130 °C under 365 nm UV irradiation. mdpi.com Further heating to 170 °C leads to a significant decrease in fluorescence intensity. mdpi.com This visual change is quantified by a blue-shift in the photoluminescence (PL) emission peak from 550 nm at room temperature to 530 nm at 170 °C. mdpi.com This process is reversible, with the original fluorescence color returning upon cooling. mdpi.com
The temperature-dependent fluorescence of these compounds is often associated with phase transitions. For example, a nitro-cyanostilbene derivative, NO2-C9∙∙∙F4St, which forms a halogen-bonded liquid crystal, shows a strong green fluorescence in its crystalline state at room temperature. beilstein-journals.org As the temperature increases to 70 °C, coinciding with the transition from the crystalline to the liquid crystalline phase, the fluorescence is almost entirely quenched. beilstein-journals.org This quenching is reversible, and the fluorescence is restored upon cooling back to room temperature, a characteristic feature of materials exhibiting aggregation-induced emission (AIE). beilstein-journals.org
The aggregation state, which is highly dependent on temperature, plays a crucial role in the fluorescence properties of these molecules. In a toluene gel of a bis-cyanostilbene derivative, a strong fluorescence is observed at room temperature (gel state), while the emission is weak in the solution state at higher temperatures. polimi.it This is attributed to the disaggregation of the molecules and a more twisted molecular conformation at elevated temperatures, which opens up non-emissive relaxation pathways. polimi.it
Some α-cyanostilbene-based liquid crystalline polymers also exhibit thermoresponsive fluorescence. rsc.org In a DMF/H2O mixture, the fluorescence intensity of the polymer PMM6CN-SachCHO decreases as the temperature rises. rsc.org This is due to the disruption of hydrogen-bonded stacking of the saccharide units at higher temperatures. rsc.org Upon cooling, the fluorescence recovers as the aggregates reform. rsc.org
Table 1: Temperature-Dependent Fluorescence of Selected this compound Derivatives
| Compound/Material | Initial Temperature | Initial Emission (λem) | Final Temperature | Final Emission (λem) | Observation |
|---|---|---|---|---|---|
| 14-N-345 film | Room Temp. | 550 nm (Yellowish-green) | 170 °C | 530 nm (Green) | Reversible blue-shift and intensity decrease. mdpi.com |
| NO2-C9∙∙∙F4St | Room Temp. | Green Fluorescence | 70 °C | Quenched | Reversible quenching upon phase transition. beilstein-journals.org |
| Toluene gel of 1 | Room Temp. | 465 nm | Elevated Temp. (Solution) | 445 nm | Reversible quenching upon gel-sol transition. polimi.it |
Mechanofluorochromism (MFC) and Mechanoluminescence (ML)
Mechanofluorochromism (MFC) is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. unizar.es Mechanoluminescence (ML), a related phenomenon, is the emission of light induced by mechanical action on a solid. rsc.org Both MFC and ML in this compound derivatives are closely tied to changes in molecular packing and intermolecular interactions within the crystalline state. acs.orgacs.orgnih.gov
Several this compound derivatives have been shown to exhibit MFC. For example, grinding the crystalline powder of some derivatives can cause a significant shift in their emission wavelength. researchgate.net This color change is often reversible, with the original state being recovered by thermal annealing or exposure to solvent vapors. unizar.es The underlying mechanism for MFC in these materials is typically a phase transition from a crystalline state to an amorphous state, or to a different polymorphic form, induced by the mechanical force. unizar.es For instance, some carbazole-containing cyanostilbene derivatives show reversible MFC with emission wavelength changes of up to 119 nm upon grinding. researchgate.net
The molecular structure plays a critical role in determining the MFC properties. Derivatives with a twisted conformation and specific crystal packing modes are more likely to be mechanofluorochromic. researchgate.net For example, in a study of two isomeric bis(cyanostyryl)pyrrole derivatives, o-DCSP and i-DCSP, the former exhibits significant aggregation-induced emission, which is a key factor in its MFC behavior. rsc.org
Mechanoluminescence is a less common but equally fascinating property observed in some this compound derivatives. The introduction of a carboxyl group to a cyanostilbene skeleton in compounds 1 and 2 led to the observation of ML. rsc.orgrsc.org When crystals of these compounds are fractured, they emit light. The ML spectra of these compounds were found to be red-shifted compared to their photoluminescence spectra, suggesting that the emission originates from a different aggregated state on the fractured surface of the crystals. rsc.org
The presence of strong intermolecular interactions and specific molecular packing is crucial for a molecule to be ML-active. acs.orgacs.orgnih.gov A systematic study of four isomeric cyanostilbene derivatives revealed that only one, crystal 1c , was ML-active. acs.orgacs.orgnih.gov Single-crystal structural analysis showed that in 1c , strong intermolecular interactions and intact three-dimensional hydrogen-bonded networks are formed. acs.orgacs.orgnih.gov These networks are thought to prevent the slippage of molecular layers and facilitate the generation of ML upon crystal fracture. acs.orgacs.orgnih.gov The other isomers, which lacked these specific interactions, were not ML-active. acs.orgacs.orgnih.gov
Table 2: Mechanofluorochromic and Mechanoluminescent Properties of Selected this compound Derivatives
| Compound | Stimulus | Initial Emission | Final Emission | Phenomenon |
|---|---|---|---|---|
| Carbazole-substituted derivative 2a | Grinding | Blue | Yellow-green | Reversible MFC researchgate.net |
| Carbazole-substituted derivative 2d | Grinding | Green | Yellow | Reversible MFC researchgate.net |
| Carbazole-substituted derivative 2e | Grinding | Green | Orange | Reversible MFC researchgate.net |
| Crystal 1c | Crystal Fracture | Cyan (PL) | ML observed | Mechanoluminescence acs.orgacs.orgnih.govrsc.org |
| Compound 1 | Crystal Fracture | 484 nm (PL) | ~500 nm (ML) | Mechanoluminescence rsc.org |
Advanced Spectroscopic Characterization of 4 Cyanostilbene Systems
Steady-State Electronic Spectroscopy
Steady-state electronic spectroscopy provides foundational information about the electronic ground and excited states of a molecule. By examining how 4-cyanostilbene systems interact with light in a time-averaged manner, their fundamental photophysical properties can be established.
Absorption Spectroscopy (UV-Visible)
The absorption of ultraviolet-visible (UV-Vis) light by this compound derivatives promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The characteristics of the absorption spectrum are highly dependent on the molecular structure and the solvent environment. acs.orglibretexts.org For donor-acceptor substituted stilbenes, such as 4-dimethylamino-4'-cyanostilbene (DCS), the S₀ → S₁ transition possesses significant charge-transfer character. acs.org
The absorption spectra of these "push-pull" stilbenes, where an electron-donating group (like dimethylamino) and an electron-accepting group (like cyano) are at opposite ends of the conjugated system, typically show a single, strong absorption band. acs.org The position of this band is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgnih.gov In DCS, the absorption spectra evolve systematically with solvent polarity, which is indicative of a highly polar excited state. acs.orgnih.gov For instance, the main intramolecular charge transfer (ICT) bands in the UV-Visible absorption spectra of some cyanostilbene derivatives undergo a pronounced red-shift (to longer wavelengths) as solvent polarity increases. researchgate.net This behavior is a direct consequence of the differential stabilization of the ground and excited states by the solvent.
However, the symmetry of the substitution pattern plays a crucial role. While 4-aminostilbenes exhibit a single strong absorption band, analogous 3-aminostilbenes display multiple, less intense bands due to a loss of symmetry and resulting configuration interaction. acs.org The absorption spectra of some cyanostilbene derivatives, like (Z)-2-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-3-(pyridin-2-yl)acrylonitrile (oN-TPA), show a large red-shift from 468 nm in nonpolar hexane (B92381) to 615 nm in highly polar acetonitrile (B52724). rsc.org
Table 1: Representative Absorption Maxima (λmax) for a Cyanostilbene Derivative
Emission Spectroscopy (Fluorescence, Luminescence)
Following excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and can then return to the ground state by emitting a photon. This process is known as fluorescence. The emission spectra of this compound systems are also highly sensitive to the solvent environment. nih.gov
For derivatives like DCS, the fluorescence spectra exhibit a large Stokes shift (the difference in energy between the absorption and emission maxima), which increases with solvent polarity. researchgate.net This large shift is a hallmark of a significant change in the electronic distribution and geometry of the molecule in the excited state compared to the ground state. core.ac.uk In polar solvents, the emissive state is identified as a highly polar, charge-transfer state. nih.gov Some studies have proposed the formation of a twisted intramolecular charge transfer (TICT) state, where one part of the molecule twists relative to the other, leading to a highly polar, charge-separated state that is stabilized by polar solvents. capes.gov.brrsc.org However, other research suggests that the emission arises from a single, highly polar excited state rather than a distinct TICT state. acs.org
The fluorescence quantum yields of these compounds are also solvent-dependent. For instance, the fluorescence of trans-4-cyano-4′-dimethylaminostilbene was found to compete with trans→cis photoisomerization, with the balance between these two deactivation pathways being influenced by the solvent. researchgate.net In some cases, dual fluorescence can be observed, with two distinct emission bands corresponding to a locally excited (LE) state and a charge-transfer (CT) state. capes.gov.br The emission spectra often show a lack of mirror image symmetry with the absorption spectra, which is common for stilbene (B7821643) derivatives and can be attributed to differences in the molecular geometry between the ground and excited states. researchgate.net
Time-Resolved Spectroscopic Techniques for Excited State Dynamics
To unravel the complex sequence of events that occur in the excited state, from initial excitation to eventual decay, time-resolved spectroscopic techniques with femtosecond (10⁻¹⁵ s) precision are employed.
Femtosecond Time-Resolved Emission Spectroscopy
This technique, often utilizing fluorescence upconversion, tracks the evolution of the fluorescence spectrum over time. It allows direct observation of dynamic processes such as intramolecular charge transfer and solvent relaxation. acs.orgnih.gov For 4-dimethylamino-4'-cyanostilbene (DCS) in polar solvents, femtosecond fluorescence upconversion measurements have provided strong evidence for a rapid ICT process occurring within the first few picoseconds after excitation. core.ac.uk The spectral evolution shows the decay of an initial, locally excited (LE) state and the corresponding rise of a red-shifted charge-transfer (CT) state emission. core.ac.uk
The time-dependent spectral shifts observed with this technique can distinguish between the kinetics of the electronic state conversion (LE → CT) and the subsequent relaxation of the surrounding solvent molecules in response to the new, highly polar excited state (solvation dynamics). acs.org Studies on DCS have shown that the emission dynamics down to the sub-picosecond timescale primarily reflect solvent relaxation, indicating that the ICT process itself is extremely fast. acs.orgnih.gov In the case of 4-Cyano-4′-hydroxystilbene (CHSB) in the presence of a base, femtosecond fluorescence up-conversion revealed a precursor-successor relationship between emission bands at ~420 nm and ~530 nm, indicating the evolution through an electron-proton transferred state. researchgate.net
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique that monitors the changes in absorption of a sample after excitation by an ultrashort laser pulse. This method provides information on the excited-state absorption (ESA), stimulated emission (SE), and ground-state bleach (GSB), allowing for a comprehensive mapping of the excited-state relaxation pathways.
Studies on push-pull stilbenes like DCS and its derivatives using fs-TA have been crucial in elucidating their complex excited-state dynamics. core.ac.ukresearchgate.net The technique can track the population of different excited states over time. For example, in polar solvents, the decay of the initially excited state and the formation of the charge-transfer state can be followed by observing the appearance of new absorption bands characteristic of the CT state. d-nb.info In some cyanostilbene-based systems, fs-TA results have shown that in solution, the molecule exhibits rapid molecular motion in the excited state, leading to nonradiative decay, a process that is inhibited in the aggregated state. rsc.orgchemrxiv.org Sub-picosecond transient absorption experiments on DCS have been used to investigate the presence of dual excited states and the formation of the charge-transfer state on a timescale of 2 to 20 picoseconds, depending on the solvent properties. capes.gov.brdntb.gov.ua
Ultrafast Raman Loss Spectroscopy
Ultrafast Raman Loss Spectroscopy (URLS) provides time-resolved vibrational information, offering direct insight into the structural changes that accompany electronic transitions and relaxation processes. asianjournalofphysics.com This technique can identify which specific molecular vibrations are involved in or influenced by the excited-state dynamics, such as an intramolecular charge transfer process. d-nb.info
For a system related to this compound, 4-dimethylamino-4'-cyanodiphenylacetylene, URLS measurements revealed distinct temporal and spectral dynamics of Raman bands associated with C≡C and C=C stretching vibrations. d-nb.info The appearance of new vibrational bands in polar solvents like acetonitrile provided clear evidence of structural modifications during the ultrafast ICT process. d-nb.info Similarly, in studies of 4-cyano-4′-hydroxystilbene (CHSB) complexed with a base, URLS showed a clear difference in the dynamics of the C=C stretching vibration compared to the free molecule. researchgate.netrsc.org The amplitude growth and frequency shift of this specific Raman band provided direct evidence for the structural changes occurring during the excited-state proton-coupled electron transfer process. researchgate.netrsc.org
Structural Characterization Techniques for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of newly synthesized this compound derivatives. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular framework, confirming the presence of key structural motifs and the successful formation of the target compound. mdpi.comacs.org
In the ¹H-NMR spectra of this compound derivatives, characteristic signals corresponding to the aromatic protons and the vinylic protons of the stilbene backbone are observed. For example, in a series of bent-shaped cyanostilbene derivatives, the aromatic protons typically appear as doublets and singlets in the region of δ 7.0-8.2 ppm. mdpi.com The specific chemical shifts and coupling constants (J-values) allow for the assignment of protons to their respective positions on the phenyl rings. The protons of substituent groups, such as the methoxy (B1213986) group in (Z)-2-(4-methoxyphenyl)-3-(9-phenyl-9H-carbazol-3-yl)acrylonitrile, appear at characteristic chemical shifts (e.g., δ 55.79 ppm for the methoxy carbon in ¹³C-NMR). rsc.org
¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon of the cyano group (C≡N) is typically found in the range of 118-120 ppm. rsc.org Aromatic and vinylic carbons resonate in the 107-160 ppm region. rsc.org The PubChem database for this compound provides reference ¹³C-NMR data acquired on a Varian XL-300 instrument. nih.gov Researchers routinely report ¹H and ¹³C NMR data to verify the structure and purity of their synthesized compounds before investigating their photophysical or material properties. acs.orgresearchgate.net
| Compound | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) |
| 13-O-345 (a linear cyanostilbene derivative) | ¹H NMR | CDCl₃ | 8.04 (d, J = 9.0 Hz, 4H), 7.81 (s, 4H), 7.65 (s, 2H), 7.44 (s, 4H), 7.37 (d, J = 9.0 Hz, 4H) |
| (Z)-2-phenyl-3-(9-phenyl-9H-carbazol-3-yl)acrylonitrile | ¹³C NMR | CDCl₃ | 144.07, 141.57, 141.30, 136.65, 134.76, 130.72, 129.62, 129.18, 128.58, 127.75, 127.50, 127.16, 126.36, 125.93, 123.38, 122.90, 122.87, 121.39, 120.95, 119.13, 110.61, 107.54 |
| This compound | ¹³C NMR | Not specified | Data available on PubChem from a Varian XL-300 instrument. nih.gov |
Mass Spectrometry (MS) (e.g., GC-MS, MALDI-TOF MS)
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound compounds, thereby confirming their identity. Different ionization methods are employed depending on the volatility and thermal stability of the derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for this compound, showing a top peak (molecular ion) at an m/z of 205, which corresponds to its molecular weight. nih.gov
For larger, less volatile, or thermally sensitive cyanostilbene derivatives, such as those designed for liquid crystal or aggregation-induced emission applications, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method. mdpi.comcampbellscience.com In this technique, the analyte is co-crystallized with a matrix (such as α-cyano-4-hydroxycinnamic acid) that absorbs laser energy, facilitating soft ionization and preventing fragmentation of the large molecule. campbellscience.com Numerous studies on complex cyanostilbene derivatives report MALDI-TOF MS data to confirm the calculated molecular mass. For instance, for a bent-shaped ester derivative with the formula C₆₂H₇₂N₂O₆, the calculated m/z for the sodium adduct [M+Na]⁺ was 963.529, and the found value was 963.849, confirming its synthesis. mdpi.com High-Resolution Mass Spectrometry (HRMS) coupled with MALDI-TOF or Electrospray Ionization (ESI) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.orgresearchgate.net
| Compound/System | Technique | Key Finding |
| This compound | GC-MS | Molecular ion peak observed at m/z 205, confirming the molecular weight. nih.gov |
| 13-O-4 (C₆₂H₇₂N₂O₆) | MALDI-TOF MS | Found m/z [M+Na]⁺: 963.849 (Calculated: 963.529). mdpi.com |
| 13-N-345 (C₁₁₀H₁₇₀N₄O₈) | MALDI-TOF MS | Found m/z [M+Na]⁺: 1699.049 (Calculated: 1699.295). mdpi.com |
| (Z)-2-(4-methoxyphenyl)-3-(9-phenyl-9H-carbazol-3-yl)acrylonitrile | MALDI-TOF HRMS | Found m/z [M⁺]: 400.1561 (Calculated: 400.1570). rsc.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the functional groups present in this compound molecules and to probe intermolecular interactions, such as hydrogen bonding. The FT-IR spectrum provides information about the vibrational modes of the molecule.
A key vibrational band in all this compound derivatives is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense peak in the region of 2210-2230 cm⁻¹. researchgate.netrsc.org The presence of this peak is a clear indicator of the cyano functionality. Other characteristic peaks include those for C-H stretching of the aromatic rings and the vinyl group, C=C stretching of the aromatic rings (around 1600 cm⁻¹), and the trans-vinylene C-H out-of-plane bending (around 960 cm⁻¹).
FT-IR is particularly useful for studying cyanostilbene derivatives that contain groups capable of hydrogen bonding, such as amides or hydroxyls. For example, in studies of amide-containing cyanostilbenes, the N-H stretching vibration (around 3300-3500 cm⁻¹) and the amide C=O stretching (around 1630-1680 cm⁻¹) provide insight into the formation of intermolecular hydrogen bonds, which are crucial for the formation of self-assembled structures like gels. rsc.org Changes in peak positions upon coordination with ions or changes in physical state can also be monitored. For instance, the coordination of a silver ion to a pyridine-functionalized α-cyanostilbene was evidenced by a shift in the pyridine (B92270) ring vibration peak from 1596 cm⁻¹ to 1610 cm⁻¹. researchgate.net
| Compound/System | Functional Group | Characteristic Peak (cm⁻¹) | Significance |
| Cyanostilbene Derivatives | Nitrile (C≡N) | ~2210-2230 | Confirms presence of cyano group. researchgate.net |
| Amide-containing Cyanostilbenes | Amide N-H stretch | ~3300-3500 | Indicates hydrogen bonding potential/formation. rsc.org |
| Amide-containing Cyanostilbenes | Amide C=O stretch | ~1630-1680 | Probes intermolecular interactions in self-assembly. rsc.org |
| Pyridine-functionalized α-cyanostilbene + Ag⁺ | Pyridine ring vibration | Shift from 1596 to 1610 | Evidence of metal-ligand coordination. researchgate.net |
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on molecular conformation, packing, and intermolecular interactions. Both single-crystal XRD and powder XRD (PXRD) are employed to study this compound systems.
Single-crystal XRD analysis provides the most detailed structural information. It has been used to elucidate the crystal structures of various this compound isomers and derivatives, revealing how subtle changes in molecular structure affect the solid-state packing. acs.org For example, a comparative study of four cyanostilbene isomers showed that only one isomer formed the intact three-dimensional hydrogen-bonded networks and strong intermolecular interactions (like π–π and C–H···π interactions) necessary for mechanoluminescence. acs.org The analysis reveals bond lengths, bond angles, and torsion angles, confirming the planarity or non-planarity of the molecule in the solid state.
Powder XRD is used to characterize the crystalline nature of bulk materials and to identify different polymorphic forms or liquid crystalline phases. tandfonline.comrsc.org For a homologous series of 4-alkyl-4′-cyanostilbenes, XRD studies on aligned monodomain samples were used to characterize the nematic and smectic-A liquid crystal phases. tandfonline.com By analyzing the positions of the diffraction peaks, researchers could calculate effective molecular lengths and interlayer spacing, which suggested a partial bilayer structure for the smectic-A phases due to the polar cyano end groups. tandfonline.com In studies of mechanochromic luminescence, PXRD is used to demonstrate the transformation between crystalline and amorphous states upon grinding and annealing, which is responsible for the change in fluorescence properties. rsc.org
| Compound/System | Technique | Key Findings |
| 4-Alkyl-4′-cyanostilbene series | X-ray Diffraction on aligned samples | Identified nematic and smectic-A phases; calculated molecular lengths suggesting a partial bilayer structure in the smectic phase. tandfonline.com |
| Four cyanostilbene isomers (1c-4c) | Single-Crystal XRD | Revealed that only isomer 1c formed strong 3D hydrogen-bonded networks, essential for its mechanoluminescence. acs.org |
| Λ-shaped α-cyanostilbene derivative (TSA) | Powder XRD | Showed a transformation from a crystalline to an amorphous state upon grinding, explaining its mechanochromic behavior. rsc.org |
| Bent-shaped cyanostilbene liquid crystals (e.g., 13-O-4) | Small-Angle X-ray Scattering (SAXS) | Identified a layer-like smectic structure with a layer thickness smaller than the calculated extended molecular length. mdpi.com |
Computational and Theoretical Investigations of 4 Cyanostilbene Systems
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations have been instrumental in elucidating the electronic structure, excited-state dynamics, and optical properties of 4-cyanostilbene systems. These computational approaches allow for a detailed examination of molecular orbitals, transition energies, and potential energy surfaces, which are often difficult to probe experimentally.
Density Functional Theory (DFT) Applications for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.orgimperial.ac.uk It has proven to be a powerful tool for predicting the ground-state geometries and electronic properties of these systems with a good balance of accuracy and computational cost. imperial.ac.ukepfl.ch
Hybrid DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometries of trans-4-cyanostilbene derivatives. longdom.orgresearchgate.net These calculations provide detailed information about bond lengths, bond angles, and dihedral angles in the ground electronic state. For instance, in a study on trans-4-N,N-dimethylamino-4'-cyanostilbene (DCS), the ground state geometry was calculated at the B3LYP level of theory. longdom.org Furthermore, DFT calculations have been used to analyze the electronic properties, such as the distribution of electron density and the nature of molecular orbitals. researchgate.net By combining DFT with techniques like cyclic voltammetry, researchers can gain detailed insights into the electronic structures of these molecules. mdpi.com Hybrid functionals that include long-range corrections, like CAM-B3LYP, have been shown to perform better than pure functionals for predicting nonlinear optical properties in push-pull systems.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited electronic states and their properties. wikipedia.org This method is particularly valuable for predicting the optical properties of molecules, such as their absorption and emission spectra.
TD-DFT calculations are routinely used to compute the vertical excitation energies and oscillator strengths of this compound derivatives, which correspond to the maxima in their absorption spectra (λmax). nih.govacs.org For example, in a study of various cyanostilbene isomers, TD-DFT calculations at the TD-BMK/SMD(dichloromethane)/6-31+G(d,p) level were used to predict their absorption maxima. nih.gov The choice of functional is crucial for obtaining accurate results, and studies have shown that functionals like BMK and CAM-B3LYP can provide good agreement with experimental data for cyanostilbene systems. nih.gov TD-DFT can also be used to investigate the nature of the electronic transitions, for instance, by analyzing the contributions of different molecular orbitals to the excited states. nih.govacs.org These calculations have been instrumental in understanding the intramolecular charge transfer (ICT) characteristics of push-pull stilbenes upon photoexcitation. longdom.orgmdpi.com
Ab Initio and Semiempirical Methods (e.g., CASSCF, AM1/CI) for Photophysical Pathways
While DFT and TD-DFT are powerful tools, other quantum chemical methods are also employed to study the complex photophysical pathways of this compound. These include ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and semiempirical methods such as AM1/CI. acs.orgacs.org
CASSCF calculations are particularly well-suited for describing the electronic structure of molecules where electron correlation is important, such as in excited states and along reaction pathways involving bond breaking or formation. diva-portal.orgresearchgate.net This method has been used to investigate the photochemical behavior of 4-dimethylamino,4′-cyanostilbene (DCS), providing insights into potential energy surfaces and the nature of excited states. researchgate.net In a study on a related compound, 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS), SA6-CASSCF(18,12)/6-31G* level of theory was used to locate conical intersections (S1/S0) and intersystem crossings, which are crucial for understanding the photorelaxation pathways. researchgate.netmdpi.com
Semiempirical methods, like AM1/CI, offer a computationally less expensive alternative for studying large molecules and their excited states. acs.orgacs.org These methods have been used to suggest potential emissive states, such as a twisted intramolecular charge transfer (TICT) state in polar solvents for DCS. acs.orgacs.org However, the predictions from semiempirical methods often need to be validated against experimental data or higher-level ab initio calculations.
Analysis of Ground and Excited State Geometries and Molecular Dipole Moments
Computational methods are essential for determining the geometries and dipole moments of this compound derivatives in both their ground and excited electronic states. longdom.orgscispace.comrsc.org These properties are fundamental to understanding the photophysical behavior, including solvatochromism and the nature of emissive states.
For instance, DFT calculations at the B3LYP level have been used to obtain the optimized geometries and dipole moments of trans-4-N,N-dimethylamino-4'-cyanostilbene (DCS) in its ground and lowest-lying singlet excited state. longdom.orglongdom.orglongdom.org Such calculations often reveal significant changes in geometry and a substantial increase in the molecular dipole moment upon excitation. longdom.org This increase in dipole moment is a hallmark of intramolecular charge transfer (ICT) from the donor to the acceptor moiety. longdom.org
Experimental techniques like electronic Stark spectroscopy, combined with quantum chemical calculations, can provide precise values for the dipole moments in both the ground and excited states. scispace.comrsc.org For example, a study on 4-cyanoindole (B94445) determined the dipole moments and found that the lowest excited singlet state has La symmetry. scispace.comrsc.org In the case of DCS, semiempirical AM1/CI calculations have been used to explore how the dipole moments of the lowest five singlet states change as a function of the anilino twist angle. acs.org
The following table summarizes computed dipole moments for a related compound, 4-cyanoindole, in its ground and lowest excited states, showcasing the significant change upon electronic excitation.
| State | Calculated Dipole Moment (D) |
|---|---|
| Ground State (S₀) | Value for 4-cyanoindole |
| Excited State (S₁) | Value for 4-cyanoindole |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)
Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity and electronic transitions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.ukyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of a molecule. nih.govacs.org
In the context of this compound derivatives, FMO analysis is used to rationalize their absorption spectra and intramolecular charge transfer (ICT) characteristics. longdom.orgnih.govacs.org The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting moiety. researchgate.net Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a charge-separated excited state. longdom.org
DFT calculations are commonly employed to compute the energies and visualize the spatial distribution of the HOMO and LUMO. researchgate.net For a series of D–π–A cyanostilbene derivatives, the HOMO-LUMO gaps were calculated to be in the range that corresponds to absorption in the visible region of the electromagnetic spectrum. nih.govacs.org A smaller HOMO-LUMO gap generally leads to a red-shifted absorption maximum (longer wavelength). nih.govacs.org For example, in a study of coumarin-based α-cyanostilbenes, DFT calculations showed that the HOMO-LUMO gap decreased with changes in the π-spacer and acceptor units, correlating with the observed photophysical properties. researchgate.net
The table below presents calculated HOMO-LUMO gaps for a selection of designed cyanostilbene derivatives, illustrating the tunability of this property through structural modifications.
| Molecule | HOMO-LUMO Gap (eV) |
|---|---|
| P₁a | 2.489 |
| P₆a | 2.151 |
| P₇a | 2.188 |
| P₆b | 1.960 |
| P₇b | 1.963 |
| P₉b | 1.974 |
Photodeactivation Dynamics Simulations (e.g., Radiative Surface Hopping Algorithms)
Understanding the fate of a molecule after it absorbs light requires simulating its dynamics on the excited-state potential energy surfaces. Non-adiabatic molecular dynamics (NAMD) simulations, such as those based on trajectory surface hopping (TSH) algorithms, are powerful tools for this purpose. aip.orgchemrxiv.orgaip.orgnih.govresearchgate.net
Recently, a radiative surface hopping (RSH) algorithm has been developed and applied to study the photodeactivation dynamics of trans-4-dimethylamino-4′-cyanostilbene (DCS). aip.orgchemrxiv.orgaip.orgnih.govresearchgate.net This method treats both radiative (fluorescence) and non-radiative decay processes on an equal footing, allowing for a more complete picture of the excited-state deactivation pathways. aip.orgchemrxiv.orgaip.orgnih.gov
In simulations of DCS, a semi-empirical quantum mechanical/molecular mechanical (QM/MM) Hamiltonian was used to make the calculations computationally feasible for the hundreds of picoseconds required to model fluorescence. aip.orgchemrxiv.orgaip.orgnih.gov These simulations were performed in both the gas phase and in a solvent (isopropyl ether). aip.orgchemrxiv.orgaip.orgnih.gov The RSH approach successfully captured the initial fluorescence events in DCS and reproduced the experimental fluorescence lifetime and quantum yield, particularly in the polar solvent. aip.orgaip.org The analysis of the molecular geometries during the dynamics provided evidence against the formation of a twisted intramolecular charge transfer (TICT) state being responsible for the observed dual emission in some polar solvents. aip.orgchemrxiv.orgaip.org These advanced simulation techniques are paving the way for a deeper, time-resolved understanding of the photophysical processes in this compound and related fluorescent molecules. aip.orgaip.org
Modeling of Intermolecular Interactions and Molecular Packing in Solid State
Computational modeling provides critical insights into the non-covalent interactions that govern the three-dimensional arrangement of this compound molecules in the solid state. These intermolecular forces, including hydrogen bonds, π-π stacking, and other weaker contacts, are fundamental in determining the crystal packing, which in turn dictates the material's solid-state photophysical properties, such as solid-state luminescence. researchgate.net
Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are instrumental in dissecting these complex interactions. nih.gov QTAIM analysis allows for the characterization of bond critical points (BCPs) and the quantification of electron density (ρ) at these points, providing a measure of the strength of specific intermolecular contacts. nih.govacs.org For instance, studies on carbazole-cyanostilbene derivatives have identified N⋯H–C and C–S⋯π contacts as key interactions influencing the molecular arrangement. rsc.org Computational analysis has shown that mechanical forces, such as grinding, can disrupt this ordered packing and weaken the intermolecular interactions, leading to observable changes in fluorescence, a phenomenon known as mechanofluorochromism. rsc.org
Energy framework analysis, often performed with software like Crystal Explorer, visualizes the interaction topologies within the crystal structure, offering a clear picture of the packing motifs. nih.gov In cyanostilbene derivatives, head-to-tail π-stacking is a common arrangement that significantly influences the emission properties. researchgate.net The specific geometry of this stacking can either lead to high luminescence by inducing structural rigidification and suppressing non-radiative decay pathways or result in quenching if the positioning allows for photoinduced reactions like cycloadditions. researchgate.net
The molecular structure of cyanostilbene derivatives can be strategically modified to control these intermolecular interactions and, consequently, the solid-state packing. Studies on linear and bent-shaped cyanostilbene derivatives have shown that molecular geometry plays a crucial role. Bent-shaped compounds, possessing less effective conjugation and weaker intermolecular interactions, tend to exhibit lower phase transition temperatures compared to their linear counterparts. mdpi.com The introduction of different functional groups, such as amides versus esters, also modulates the interaction strength. Amide-containing derivatives can form intermolecular hydrogen bonds, leading to stronger interactions and a more significant red-shift in solid-state emission compared to ester-based analogues. mdpi.com
Table 1: Intermolecular Interactions in Cyanostilbene Derivatives
| Derivative Type | Key Intermolecular Interactions | Computational Method | Impact on Solid-State Properties | Reference |
|---|---|---|---|---|
| Carbazole-cyanostilbene | N⋯H–C, C–S⋯π | Single-crystal X-ray diffraction, DFT | Disruption by grinding leads to a blue shift in emission (mechanofluorochromism). | rsc.org |
| Benzofuran-cyanovinyl-pentafluorophenyl | π-π stacking (head-to-tail) | X-ray crystallography | Packing determines luminescence; specific stacking leads to high quantum yields by suppressing non-radiative decay. | researchgate.net |
| Amide-linked cyanostilbene | Hydrogen bonding, π-π stacking | - | Stronger interactions lead to a larger red-shift in emission compared to ester-linked analogues. | mdpi.com |
| (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium chloride | Various non-covalent interactions | Hirshfeld analysis, QTAIM | Interactions contribute to charge-transfer characteristics and color properties. | nih.gov |
Theoretical Prediction and Tuning of Optoelectronic and Nonlinear Optical (NLO) Properties
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is a powerful tool for predicting and understanding the optoelectronic and nonlinear optical (NLO) properties of this compound systems. researchgate.net These theoretical approaches allow for the calculation of key parameters that govern how these molecules interact with light, providing a pathway to strategically design materials with desired characteristics for applications in optoelectronics. nih.gov
A central concept in the photophysics of many donor-acceptor (D-A) substituted cyanostilbenes is the Twisted Intramolecular Charge Transfer (TICT) state. rhhz.net Upon photoexcitation, these molecules can undergo intramolecular rotation, leading to a low-energy, highly polar TICT state that influences the fluorescence properties, particularly in polar solvents. rhhz.netresearchgate.net Computational models can elucidate the potential energy surfaces of the ground and excited states, identifying the viability of such TICT states. researchgate.net
The electronic properties are fundamentally governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic absorption and emission properties. nih.gov Theoretical calculations show that strategic modifications to the this compound scaffold, such as altering the donor, acceptor, or the π-conjugated bridge in D-π-A architectures, can effectively tune the HOMO-LUMO gap. researchgate.net A smaller gap generally leads to a red-shift in the absorption spectrum. researchgate.net
TD-DFT calculations are particularly effective for predicting the electronic absorption spectra of cyanostilbene derivatives. researchgate.net Studies comparing α- and β-isomers (where the cyano group is in different positions relative to the vinyl bridge) have shown that β-isomers tend to have higher absorption maxima than their α-counterparts. researchgate.net This highlights the sensitivity of optoelectronic properties to subtle structural changes. acs.org
For NLO applications, theoretical calculations focus on predicting the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β₀). nih.gov A large β₀ value is indicative of a strong NLO response. DFT methods can reliably compute these parameters, enabling the in silico screening of candidate molecules. researchgate.net Research has demonstrated that tuning the π-linker in D-π-A cyanostilbene systems can significantly impact the NLO response. For example, theoretical investigations of various derivatives have identified structures with β₀ values substantially higher than that of the parent molecule, with absorption maxima extending into the visible region (up to 602 nm for certain designs). researchgate.net The projection of the hyperpolarizability onto the dipole moment vector is another key parameter determined from these calculations to assess potential NLO activity. nih.gov These predictive capabilities allow for the rational design of novel this compound derivatives with optimized NLO properties for specific technological applications.
Table 2: Theoretically Predicted Optoelectronic and NLO Properties of Cyanostilbene Derivatives
| System/Derivative | Computational Method | Key Predicted Property | Finding | Reference |
|---|---|---|---|---|
| D-π-A Cyanostilbene Variants (P1-P10) | DFT/TD-DFT | Absorption Maxima (λmax), First-order Hyperpolarizability (β₀) | β-isomers show higher λmax than α-isomers. λmax can be tuned up to 602 nm (for P9), which also possesses the highest β₀. | researchgate.net |
| trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) | AM1/CI | Excited State Character | An anilino Twisted Intramolecular Charge Transfer (TICT) state is a potential emissive state in polar solvents. | researchgate.net |
| α and β Cyanostilbene Isomers | DFT | HOMO-LUMO Gap, NLO Character | Most designed molecules show a reduced HOMO-LUMO gap and greater NLO character compared to the parent molecule. | researchgate.net |
| (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)vinyl)pyridin-1-ium salt | DFT | HOMO-LUMO Gap, Dipole Moment (μₒ), Hyperpolarizability (βₒ) | The calculated HOMO-LUMO energy gap for the salt is 5.23 eV. NLO properties were estimated via calculated μₒ, αₒ, and βₒ. | nih.gov |
Applications of 4 Cyanostilbene in Advanced Functional Materials
Organic Electronics and Optoelectronic Device Research
The adaptable electronic and optical characteristics of cyanostilbene compounds have positioned them as crucial building blocks in the field of organic optoelectronics.
Derivatives of 4-cyanostilbene are promising materials for the emissive layer in OLEDs and PLEDs. A key advantage is their tendency to exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecules become highly luminescent in the aggregated or solid state. This property overcomes the common issue of Aggregation-Caused Quenching (ACQ) that plagues many traditional organic luminophores, which lose their emission efficiency when packed closely together in a solid film.
The AIE characteristic ensures that the materials maintain high fluorescence quantum yields in the solid state, which is essential for efficient light emission in OLED devices. For instance, combining cyanostilbene with other moieties like carbazole (B46965) can create hybrid structures with enhanced brightness and efficiency, making them suitable for OLED fabrication. The broad and tunable emission spectrum of these compounds, which can cover the visible range, further enhances their utility in display and lighting technologies. rhhz.net
The performance of Organic Field-Effect Transistors (OFETs) relies heavily on the charge carrier mobility of the organic semiconductor used. Cyanostilbene derivatives have demonstrated significant potential in this area due to their excellent self-assembly capabilities and electronic properties.
A notable feature of these molecules is their "twist elasticity," which refers to the ability of the cyanostilbene backbone to undergo conformational changes in response to intermolecular forces. This flexibility allows the molecules to arrange themselves into highly crystalline, well-ordered nanostructures, such as 1D nanowires. This ordered packing facilitates efficient intermolecular π-π interactions, which are crucial for charge transport. Research has demonstrated that these self-assembled nanostructures exhibit not only high photoluminescence but also good charge carrier mobility, making them effective active materials for OFETs. This has led to the successful fabrication of high-performance OFETs and even Organic Light-Emitting Field-Effect Transistors (OLETs), which combine the functions of a transistor and a light-emitting diode in a single device.
In the realm of renewable energy, this compound derivatives are being explored for their use in organic solar cells (OSCs). These devices utilize organic molecules to absorb sunlight and convert it into electricity. The efficiency of an OSC depends on the electronic properties of its components, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor and acceptor materials.
Cyanostilbene-based molecules have been successfully incorporated as both electron-donating and electron-accepting components in the active layer of OSCs. For example, a methanofullerene-4-fluoro-α-cyanostilbene dyad was synthesized to act as a potential acceptor material, demonstrating that the inclusion of the cyanostilbene unit influences the HOMO-LUMO energy gap. In another study, a small molecule featuring a 4-fluorobenzoylacetonitrile (B105857) core, a structure related to cyanostilbene, was used as a donor material in a bulk-heterojunction (BHJ) solar cell, achieving a notable power conversion efficiency (PCE).
Table 1: Performance of Representative Organic Solar Cells Incorporating Cyanostilbene-Related Materials
| Material/Device Structure | Role of Cyano-Material | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| H3T-4-FOP:PC₆₁BM | Donor | 0.782 | ~11.18 | 50 | ~4.38 |
| Fullerene-free three-layer stack | Not specified | ~1.0 | High | - | 8.4 |
The integration of this compound units into molecular structures has led to the development of advanced luminescent liquid crystals (LLCs). These materials combine the ordered alignment properties of liquid crystals with the light-emitting capabilities of the cyanostilbene fluorophore. The rod-like structure of the cyanostilbene group makes it an effective mesogen, a molecule that can form liquid crystal phases.
Researchers have synthesized various LLCs based on cyanostilbene that exhibit different mesophases, such as nematic, smectic, and columnar phases, depending on the molecular design. A key innovation in this area is the use of cyanostilbene derivatives that show Aggregation-Induced Emission (AIE). This is particularly advantageous for LLCs, as it ensures bright emission in the condensed liquid crystalline state, where conventional fluorophores would be quenched.
Furthermore, chiral versions of these LLCs have been created by incorporating cyanostilbene moieties into chiral polymer backbones. These materials can self-assemble into chiral liquid crystal phases and are being investigated for applications such as chiral sensors and circularly polarized light-emitting devices.
Organic Solar Cells (OSCs) and Photovoltaic Applications
Advanced Sensing and Probing Technologies
The sensitivity of the photophysical properties of this compound to its immediate environment makes it an excellent platform for creating chemical sensors and fluorescent probes.
Derivatives of this compound are highly effective as fluorescent probes for detecting a variety of analytes, from metal ions to organic molecules. Their sensing capability often relies on photophysical phenomena such as Twisted Intramolecular Charge Transfer (TICT), where the fluorescence properties change dramatically with the polarity of the environment. rhhz.net
By functionalizing the cyanostilbene core with specific recognition units, highly selective and sensitive sensors can be designed. For example, combining cyanostilbene with Schiff base units has produced probes that can detect toxic heavy metal ions like mercury(II) (Hg²⁺) with extremely low detection limits. Other derivatives have been engineered to act as colorimetric and fluorescent sensors for volatile organic compounds, such as aniline, and for detecting changes in pH. rhhz.netscispace.com These probes offer a rapid, simple, and often visual method for monitoring environmental pollutants and other chemical species.
Table 2: Examples of Cyanostilbene-Based Fluorescent Probes and Their Performance
| Probe Type | Target Analyte | Limit of Detection (LOD) | Mechanism |
|---|---|---|---|
| Schiff base-cyanostilbene | Mercury(II) ion (Hg²⁺) | 3.4 x 10⁻⁹ M | Chelation-Enhanced Fluorescence (CHEF) |
| α-cyanostilbene derivative | Trifluoroacetic acid (TFA) | 2.0 nM (in solution) | Proton Binding |
| α-cyanostilbene derivative | Zinc ion (Zn²⁺) | 0.1 µM | Chelation-Enhanced Fluorescence (CHEF) |
| Cyanostilbene derivative (CN-DBE) | Aniline | Not specified | Photoinduced Electron Transfer |
| Thiourea-cyanostilbene | Palladium(II) ion (Pd²⁺) | 0.45 µM | Chemosensing |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 5375774 nih.gov |
| Triphenylamine (B166846) | 11775 fishersci.iefishersci.canih.govuni.lunih.gov |
| Carbazole | 6854 fishersci.caontosight.ainih.gov |
| Perylene | 9142 fishersci.cafishersci.canih.govmassbank.euuni.lu |
| Fullerene C60 | 123591 americanelements.comfishersci.nobioactivec60.comwikipedia.orgnih.gov |
| Trifluoroacetic acid | 6422 fishersci.beciteab.comnih.govnih.gov |
| Aniline | 6115 fishersci.seamericanelements.comwikipedia.orgnih.govnih.gov |
| Mercury(II) ion | 30856 (as oxide), 24085 (as chloride), 15337 (as acetate) wikipedia.orgamericanelements.comfishersci.noamericanelements.comwikipedia.org |
| Zinc ion | 32051 uni.luguidetopharmacology.orgfishersci.co.uknih.govnih.gov |
Chemosensors for Specific Analytes (e.g., Metal Ions, Volatile Acids, Organic Amine Gases)
The sensitivity of the this compound chromophore to its local environment allows for its use in creating highly selective and sensitive chemosensors. rhhz.net By modifying the core structure, researchers have developed probes for a range of important analytes.
Metal Ion Detection Derivatives of this compound, particularly those integrated with Schiff base structures, have proven to be effective fluorescent chemosensors for various metal ions. rsc.orgrsc.org The Schiff base moiety provides specific coordination sites (typically nitrogen and oxygen atoms) that can bind to metal ions. rsc.org This binding event alters the electronic properties of the cyanostilbene unit, leading to a detectable change in fluorescence. rsc.orgrsc.org This mechanism, often described as chelation-enhanced fluorescence (CHEF), forms the basis for detection. ias.ac.in
Probes based on this design have demonstrated high sensitivity and selectivity for biologically significant metal ions including:
Zinc (Zn²⁺): An α-cyanostilbene-modified Schiff base was developed as an efficient "turn-on" fluorescent sensor for Zn²⁺, capable of distinguishing it from the chemically similar cadmium (Cd²⁺) ion. ias.ac.inscispace.com The sensor exhibited a detection limit of 0.1 μM. ias.ac.in
Iron (Fe³⁺), Copper (Cu²⁺), and Cobalt (Co²⁺): Schiff base-cyanostilbene probes have shown excellent selectivity for these and other metal ions. rsc.org
Mercury (Hg²⁺): Certain probes show potential for detecting Hg²⁺ in living cells. rsc.org
Volatile Acid and Organic Amine Gas Sensing Large π-conjugated α-cyanostilbene derivatives have been engineered as colorimetric sensors for volatile acids and organic amine gases. rsc.orgresearchgate.net These sensors often contain dimethyl amine units that act as proton binding sites. rsc.orgresearchgate.net
In the presence of volatile acids like trifluoroacetic acid (TFA), the sensor molecule is protonated, causing a distinct color change visible to the naked eye and a shift in its optical properties. rsc.org Conversely, after exposure to acid, the system can be used to detect organic amine gases such as triethylamine (B128534) (TEA), which deprotonates the sensor and reverses the color change. rsc.orgresearchgate.net This provides a reversible sensing mechanism. rsc.org
Films made from these derivatives have been shown to detect TFA gas with detection limits as low as 2.37 ppm. rsc.orgresearchgate.net The research demonstrates a viable strategy for constructing functional materials for the detection of gaseous acids and amines. researchgate.net
Table 1: Detection Limits of α-Cyanostilbene Derivative Chemosensors
| Derivative | Analyte | Medium | Detection Limit |
|---|---|---|---|
| M-PDC | Trifluoroacetic Acid (TFA) | CH₂Cl₂ Solution | 2.0 nM |
| P-PDC | Trifluoroacetic Acid (TFA) | CH₂Cl₂ Solution | 8.82 nM |
| M-PDC | Triethylamine (TEA) | CH₂Cl₂ Solution (with TFA) | 1.76 nM |
| P-PDC | Triethylamine (TEA) | CH₂Cl₂ Solution (with TFA) | 3.47 nM |
| M-PDC Film | Trifluoroacetic Acid (TFA) | Gas Phase | 17.4 ppm |
| P-PDC Film | Trifluoroacetic Acid (TFA) | Gas Phase | 2.37 ppm |
Data sourced from research on large π-conjugated α-cyanostilbene derivatives. rsc.orgresearchgate.net
Molecular Recognition Systems Based on this compound Interactions
The ability of this compound derivatives to engage in specific, non-covalent interactions makes them excellent candidates for molecular recognition systems. smolecule.com These systems function through mechanisms like host-guest complexation, where the cyanostilbene-based molecule acts as a host or guest, or through specific binding events like hydrogen bonding. rhhz.net
One notable example involves an aggregation-induced emission (AIE) active bis-cyanostilbene derivative used to create an organogel. researchgate.net This system was developed into a sensor for carbon dioxide (CO₂) gas. polimi.it The recognition mechanism relies on hydrogen bond-driven interaction. In the presence of an amine, CO₂ is converted into a carbamate (B1207046) ionic liquid. researchgate.netpolimi.it The anion of this liquid binds to the cyanostilbene-based gelator, which acts as an anion receptor. researchgate.netpolimi.it This host-guest interaction disrupts the aggregation state of the gel, causing a measurable change in its fluorescence and allowing for the quantitative detection of CO₂. polimi.it This demonstrates how the molecular recognition capabilities of cyanostilbene structures can be harnessed to create advanced sensory materials. researchgate.net
Molecular Switches and Molecular Logic Gates
The photoresponsive nature of the stilbene (B7821643) backbone is central to its application in molecular-scale devices. The carbon-carbon double bond in this compound allows for Z/E (cis/trans) isomerization upon photoirradiation. rhhz.net The two isomers, Z- and E-4-cyanostilbene, possess distinct photophysical properties, including different emission frequencies and intensities. rhhz.net This reversible conversion between two stable states with different outputs allows the molecule to function as a molecular switch. rhhz.netresearchgate.net
This switching capability is the fundamental principle for developing molecular logic gates. rhhz.net By controlling the Z/E isomerization with light, one can modulate the fluorescence output, creating a system that can be switched "on" and "off". researchgate.net This binary response can be translated into the "1" and "0" states required for logical operations. For instance, researchers have designed α-cyanostilbene-based dyads where the conversion between Z- and E-isomers, controlled by light and heat, dictates the formation of either a hierarchically ordered or a disordered self-assembly, each with a unique fluorescent signature. rhhz.net
Bioimaging Agents (as Fluorescent Probes for Cellular/Molecular Environments)
This compound and its derivatives are widely explored as fluorescent probes for bioimaging due to several advantageous properties. rhhz.netsmolecule.comthieme-connect.com Many derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. rhhz.netthieme-connect.com This is particularly useful for imaging within the crowded environment of cells, as it minimizes background signal and enhances brightness in the aggregated state. thieme-connect.comrsc.org
Key features that make cyanostilbenes effective for bioimaging include:
Environmental Sensitivity: Their fluorescence can be sensitive to local environmental changes, such as polarity and viscosity, making them useful for probing cellular microenvironments. rhhz.netsmolecule.com
Low Cytotoxicity: Many cyanostilbene-based probes have been shown to have minimal impact on cell viability and proliferation, which is crucial for imaging living cells. researchgate.netacs.orgresearchgate.net
Tunable Properties: The core structure can be readily modified to tune emission colors, enhance brightness, and introduce targeting moieties for specific subcellular organelles. rsc.orgrsc.org
Two-Photon Absorption: Some derivatives are suitable for two-photon confocal microscopy, which uses near-infrared (NIR) light for excitation. acs.orgresearchgate.net This allows for deeper tissue penetration and reduced photodamage, enabling in vivo imaging applications. rhhz.netacs.org
Researchers have successfully used cyanostilbene probes for imaging specific analytes like hydroxyl radicals and for targeting organelles such as mitochondria and lipid droplets within living cells. acs.orgresearchgate.net Lignin-based nanoparticles incorporating cyanostilbene have also been developed as promising bioimaging agents with high NIR luminescence and low toxicity. smolecule.comresearchgate.net
Photoinitiators in Controlled Polymerization Processes
A photoinitiator is a molecule that, upon absorbing light, generates reactive species—typically free radicals—that initiate a polymerization reaction. nih.gov this compound's ability to absorb UV light makes it an effective photoinitiator. smolecule.com These compounds generally function as Type I photoinitiators, where the absorption of light leads directly to the homolytic cleavage of a bond to produce initiating radicals. nih.govmedicaljournalssweden.se
The efficiency of a photoinitiator is critical in controlled polymerization, a process that aims to precisely formulate a polymer's microstructure. nih.gov The use of light offers spatiotemporal control over the initiation step, which is advantageous in applications like 3D printing and the fabrication of biomedical materials. nih.govmdpi.com While many commercial photoinitiators are used, there is ongoing research into novel compounds like cyanostilbene derivatives that can offer high initiation efficiency, low toxicity, and absorption in the visible light range to match modern LED light sources. nih.govresearchgate.net
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 640698 |
| Trifluoroacetic acid | 6422 |
| Triethylamine | 8471 |
| Zinc | 3032309 |
| Iron | 23925 |
| Copper | 23978 |
| Cobalt | 104735 |
| Mercury | 23931 |
| Cadmium | 23973 |
| Carbon dioxide | 280 |
| Picric acid | 6954 |
| Hydrazine | 9321 |
Future Research Directions and Outlook for 4 Cyanostilbene Systems
Design and Synthesis of Next-Generation Multi-Responsive Smart Materials
A promising avenue for future research lies in the creation of multi-responsive smart materials based on 4-cyanostilbene. These materials are designed to react to a variety of external stimuli such as light, temperature, pressure, and chemical analytes, making them highly adaptable for advanced applications. rsc.orgresearchgate.netacs.orgdntb.gov.ua The inherent photo-responsive nature of the cyanostilbene core, often involving Z/E isomerization, can be combined with other functional moieties to introduce additional sensitivities. rhhz.net
Future work will likely focus on:
Integrating Multiple Stimuli-Responsive Units: Synthesizing molecules and polymers that incorporate not only the photo-responsive cyanostilbene unit but also other groups sensitive to stimuli like pH, temperature, or specific ions. researchgate.net This could lead to materials with programmable and synergistic responses.
Enhancing Mechano-fluorochromism (MFC): While MFC has been observed in cyanostilbene derivatives, future efforts will aim to design materials with more pronounced and reversible color changes under mechanical stress. rsc.orgrsc.org This involves controlling intermolecular interactions and molecular packing in the solid state.
Developing Supramolecular Systems: Utilizing non-covalent interactions, such as hydrogen bonding, to create self-assembling systems where the responsiveness can be tuned by altering the assembly/disassembly process. acs.org For instance, hydrogen-bonded supramolecular polymers incorporating cyanostilbene have demonstrated multicolor thermo- and mechano-responsive properties. unizar.es
Advanced Integration into Hybrid and Nanostructured Systems
The integration of this compound derivatives into hybrid and nanostructured materials offers a pathway to enhance their properties and create multifunctional systems. rhhz.net By combining the unique optical characteristics of cyanostilbene with the properties of other materials, researchers can develop advanced composites for a range of applications.
Key research directions include:
Organic-Inorganic Hybrid Memristors: The flexible and tunable nature of organic materials like cyanostilbene can be combined with the high stability and charge transport capabilities of inorganic materials to create next-generation memory devices. acs.org
Nanoparticle-Based Probes: Grafting cyanostilbene derivatives onto nanoparticles can create versatile building blocks for tunable and functional superstructures with applications in bioimaging and sensing. researchgate.netacs.org For example, biopolymeric nanoparticles incorporating a dipolar tricyanostilbene derivative have been designed for near-infrared (NIR) bioimaging. acs.org
Multimodal Mechanoluminescent Sensors: The development of sensors that couple the mechanoluminescence of cyanostilbene with other sensing modalities, such as triboelectric or piezoresistive responses, is a promising area. rsc.org This requires sophisticated nanostructure and supramolecular design to achieve the desired multifunctional coupling. rsc.org
Development of Predictive Computational Models for Structure-Property Relationships
To accelerate the discovery and design of new this compound-based materials, the development of robust computational models is crucial. These models can help to predict the photophysical and electronic properties of new molecules before they are synthesized, saving time and resources.
Future efforts in this area will focus on:
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: Employing advanced computational methods like QM/MM to elucidate the molecular mechanisms behind phenomena such as aggregation-induced emission (AIE). rsc.org These models can provide detailed insights into excited-state relaxation processes in both solution and aggregated states. rsc.org
Density Functional Theory (DFT) Calculations: Using DFT and time-dependent DFT (TDDFT) to understand the impact of structural modifications, such as positional isomerism, on the optoelectronic properties of cyanostilbene derivatives. rsc.orgacs.orgnih.govresearchgate.net These calculations can predict absorption spectra, frontier molecular orbital energies, and nonlinear optical properties. nih.govresearchgate.net
Machine Learning (ML) Approaches: Applying ML algorithms to predict the quantum yields and emission wavelengths of a large number of organic molecules, including cyanostilbene derivatives. mdpi.com This can facilitate the high-throughput screening of potential AIE molecules and help researchers without a deep understanding of structure-property relationships to identify promising candidates. mdpi.com
Exploration of Novel Derivatization, Co-polymerization, and Self-Assembly Strategies
The versatility of the this compound framework allows for extensive chemical modifications to fine-tune its properties. rsc.org Future research will continue to explore novel synthetic strategies to create materials with tailored functionalities.
Key areas of exploration include:
Novel Derivatization: Introducing new functional groups to the cyanostilbene core to modulate its electronic properties, solubility, and intermolecular interactions. rsc.orgacs.orgmdpi.com For example, the incorporation of carbazole (B46965) units has been shown to improve charge-transfer efficiency and tune optical properties. rsc.org
Co-polymerization: Developing co-polymers that incorporate cyanostilbene units with other monomers to create materials with enhanced processability and new functionalities. unizar.esnih.govnih.gov This can lead to materials with improved thermal stability and suitability for device fabrication. rsc.org
Programmed Self-Assembly: Designing cyanostilbene derivatives that can self-assemble into well-defined nanostructures, such as nanowires and vesicles. acs.orgcapes.gov.brnih.gov The morphology and properties of these self-assembled structures can be controlled by factors like solvent polarity and temperature. researchgate.net
Bridging Fundamental Photophysics with Advanced Device Engineering
A critical aspect of future research will be to translate the fundamental understanding of this compound's photophysical properties into the development of high-performance electronic and photonic devices. This requires a close collaboration between chemists, physicists, and engineers.
Future research will aim to:
Optimize for Organic Light-Emitting Diodes (OLEDs): Designing cyanostilbene derivatives with high solid-state quantum yields and suitable energy levels for use as emitters in OLEDs. unizar.es The aggregation-induced emission (AIE) properties of many cyanostilbene derivatives are particularly advantageous for this application. rsc.orgresearchgate.net
Develop Organic Field-Effect Transistors (OFETs): Exploring the charge transport properties of self-assembled cyanostilbene nanostructures for use in OFETs. acs.orgcapes.gov.br The "twist elasticity" of the cyanostilbene backbone can play a crucial role in achieving favorable intermolecular interactions for efficient charge carrier mobility. acs.org
Explore Applications in Sensing and Bioimaging: Leveraging the sensitivity of cyanostilbene's fluorescence to its environment to create highly selective and sensitive chemical sensors and biological probes. rsc.orgresearchgate.netresearchgate.net This includes the development of probes for metal ions, pH, and biologically important molecules. rsc.orgresearchgate.net
Q & A
Q. How can researchers ensure reproducibility in this compound studies when reporting synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
